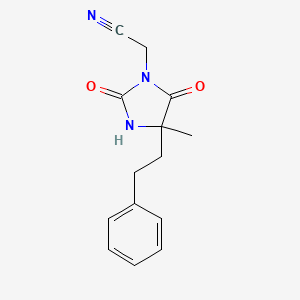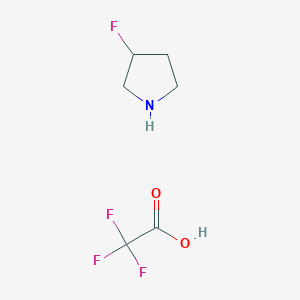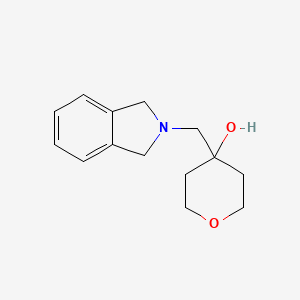
4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol is an organic compound that features a tetrahydropyran ring substituted with an isoindolinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, where an aldehyde reacts with a homoallylic alcohol in the presence of an acid catalyst. For instance, the reaction between isoprenol and isovaleraldehyde in the presence of iron-modified silica catalysts can produce substituted tetrahydropyranols .
Industrial Production Methods
Industrial production of this compound may involve similar Prins cyclization reactions but on a larger scale. The use of solid acid catalysts, such as iron chloride-modified silica, can enhance the selectivity and yield of the desired product. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminotetrahydropyran: This compound features an amino group instead of the isoindolinylmethyl group.
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol: This compound has different substituents on the tetrahydropyran ring.
Uniqueness
4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of the isoindolinylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall functionality in various applications.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
4-(1,3-dihydroisoindol-2-ylmethyl)oxan-4-ol |
InChI |
InChI=1S/C14H19NO2/c16-14(5-7-17-8-6-14)11-15-9-12-3-1-2-4-13(12)10-15/h1-4,16H,5-11H2 |
Clave InChI |
NCWDSELNPMPPSR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(CN2CC3=CC=CC=C3C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


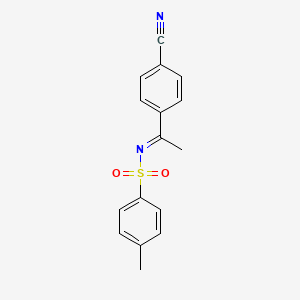
![1-(3-(Aminomethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B13353101.png)
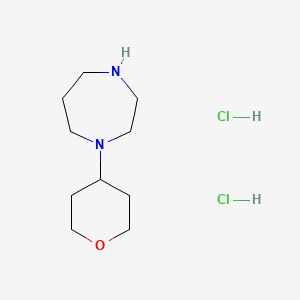
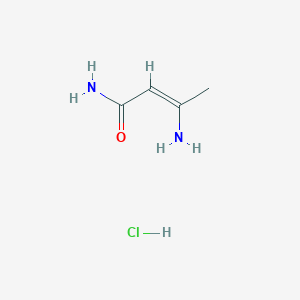
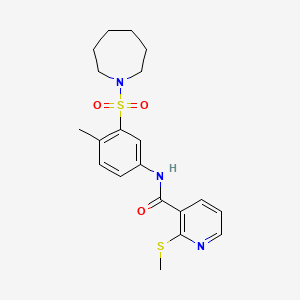
![Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13353142.png)
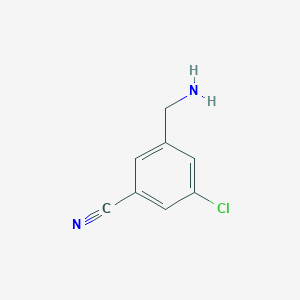
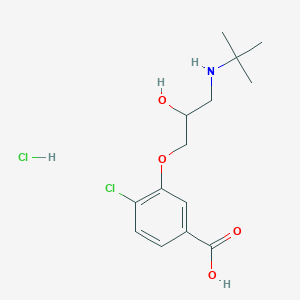
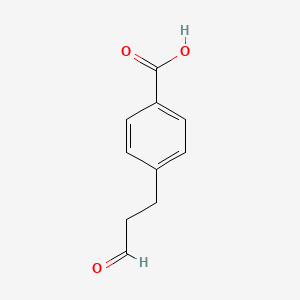
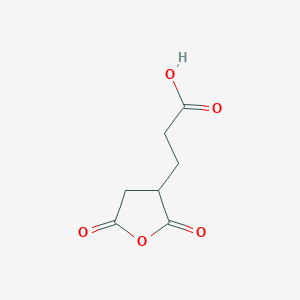
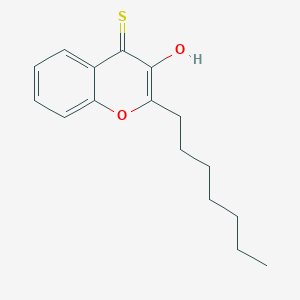
![2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine](/img/structure/B13353182.png)
